2-(Benzyloxy)-N-methylaniline
Overview
Description
2-(Benzyloxy)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group attached to the second position of the aniline ring and a methyl group attached to the nitrogen atom
Scientific Research Applications
2-(Benzyloxy)-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
Target of Action
It is known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it can be inferred that the compound might interact with palladium catalysts in these reactions.
Mode of Action
The mode of action of 2-(Benzyloxy)-N-methylaniline is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are widely used in organic synthesis . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the protodeboronation of alkyl boronic esters, a process in which this compound might be involved, can be catalyzed using a radical approach .
Result of Action
The result of the action of this compound is likely the formation of new organic compounds through Suzuki–Miyaura cross-coupling reactions . These reactions can lead to the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-N-methylaniline typically involves the reaction of 2-hydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the benzyloxy group. The resulting intermediate is then methylated using methyl iodide in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow reactors and batch reactors, where precise control over temperature, pressure, and reactant concentrations is maintained.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Comparison with Similar Compounds
2-(Benzyloxy)aniline: Lacks the methyl group on the nitrogen atom.
N-Methyl-2-anisidine: Contains a methoxy group instead of a benzyloxy group.
2-(Phenoxy)-N-methylaniline: Features a phenoxy group instead of a benzyloxy group.
Uniqueness: 2-(Benzyloxy)-N-methylaniline is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-methyl-2-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNSYLBRSSWYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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